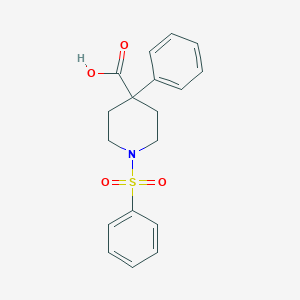

2-Methylsulfonyladenylcobamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

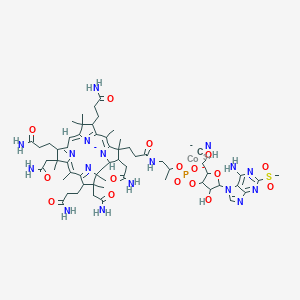

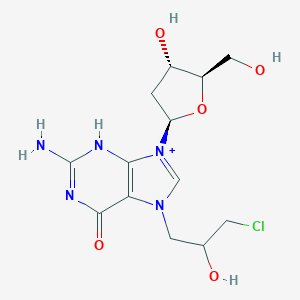

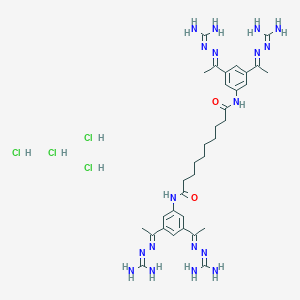

2-Methylsulfonyladenylcobamide, also known as Coenzyme Methylcobalamin, is a form of vitamin B12 that plays an essential role in the human body. It is a coenzyme that is involved in many biological processes, including DNA synthesis, energy production, and nerve function.

Wirkmechanismus

2-Methylsulfonyladenylcobamide acts as a cofactor for several enzymes in the body. It is involved in the conversion of homocysteine to methionine, which is essential for the synthesis of DNA, RNA, and proteins. It also plays a role in the production of myelin, which is a fatty substance that surrounds and protects nerve fibers. Additionally, it is involved in the production of energy by helping to convert carbohydrates into glucose.

Biochemische Und Physiologische Effekte

2-Methylsulfonyladenylcobamide has several biochemical and physiological effects in the body. It helps to maintain healthy nerve function by supporting the production of myelin. It also plays a role in the synthesis of DNA, RNA, and proteins, which are essential for cell growth and repair. Additionally, it is involved in the production of energy, which is necessary for all bodily processes.

Vorteile Und Einschränkungen Für Laborexperimente

2-Methylsulfonyladenylcobamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water, which makes it easy to work with in aqueous solutions. However, there are some limitations to using 2-Methylsulfonyladenylcobamide in lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, it has a short half-life, which means that it may not be suitable for long-term experiments.

Zukünftige Richtungen

There are several future directions for research on 2-Methylsulfonyladenylcobamide. One area of interest is its role in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have a protective effect on nerve cells, which may make it a promising therapeutic agent. Additionally, there is interest in its role in the regulation of homocysteine levels and its potential use in the prevention of heart disease and stroke. Further research is needed to fully understand the potential benefits of 2-Methylsulfonyladenylcobamide in these areas.

Conclusion:

2-Methylsulfonyladenylcobamide is a form of vitamin B12 that plays an essential role in many biological processes. It is involved in DNA synthesis, energy production, and nerve function. It has several biochemical and physiological effects in the body and has been extensively studied for its role in various biological processes. Although there are some limitations to using 2-Methylsulfonyladenylcobamide in lab experiments, it has several advantages and is a promising compound for future research.

Synthesemethoden

2-Methylsulfonyladenylcobamide can be synthesized through a chemical reaction between cyanide, cobalt, and 2-methylsulfonyl-ethanol. The reaction is carried out in a controlled environment, and the resulting compound is purified through a series of steps, including recrystallization and chromatography. The final product is a white crystalline powder that is soluble in water.

Wissenschaftliche Forschungsanwendungen

2-Methylsulfonyladenylcobamide has been extensively studied for its role in various biological processes. It has been shown to be involved in DNA synthesis, energy production, and nerve function. It is also a cofactor for the enzyme methionine synthase, which is involved in the metabolism of homocysteine. Elevated levels of homocysteine have been linked to an increased risk of heart disease, stroke, and dementia.

Eigenschaften

CAS-Nummer |

107672-06-0 |

|---|---|

Produktname |

2-Methylsulfonyladenylcobamide |

Molekularformel |

C60H85CoN17O16PS |

Molekulargewicht |

1422.4 g/mol |

IUPAC-Name |

[5-(6-amino-2-methylsulfonylpurin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(3+);cyanide |

InChI |

InChI=1S/C59H87N16O16PS.CN.Co/c1-26(90-92(85,86)91-47-34(24-76)89-53(46(47)84)75-25-68-52-45(75)51(66)72-54(73-52)93(10,87)88)23-67-42(83)17-18-56(6)32(19-39(63)80)50-59(9)58(8,22-41(65)82)31(13-16-38(62)79)44(74-59)28(3)49-57(7,21-40(64)81)29(11-14-36(60)77)33(69-49)20-35-55(4,5)30(12-15-37(61)78)43(70-35)27(2)48(56)71-50;1-2;/h20,25-26,29-32,34,46-47,50,53,76,84H,11-19,21-24H2,1-10H3,(H17,60,61,62,63,64,65,66,67,69,70,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |

InChI-Schlüssel |

FQZYBKYVJPBCAD-UHFFFAOYSA-L |

Isomerische SMILES |

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)(=O)C)CO.[C-]#N.[Co+3] |

SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)(=O)C)CO.[C-]#N.[Co+3] |

Kanonische SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)(=O)C)CO.[C-]#N.[Co+3] |

Synonyme |

2-methylsulfonyladenylcobamide vitamin B 12 factor V |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)